Amppd

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AMPPD involves several key steps:

Grignard Reaction: Adamantane-2-aldehyde reacts with a substituted phenyl Grignard reagent to form a substituted phenyl adamantane-2-ketone intermediate.

Oxygen-Alkylation: The intermediate undergoes oxygen-alkylation to construct a carbon-carbon double bond.

Phenolic Hydroxyl Group Deprotection: This step yields a key intermediate, substituted phenyl methoxy methylene adamantane.

Photooxidation Reaction: The final step involves a routine photooxidation reaction to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of organic solvents and molybdate as a catalyst helps in controlling the solubility and reactivity of intermediates, thereby reducing purification difficulties .

Análisis De Reacciones Químicas

Types of Reactions

AMPPD undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to produce light through chemiluminescence.

Enzymatic Cleavage: Alkaline phosphatase cleaves the phosphate group, leading to the decomposition of this compound and light emission.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used in oxidation reactions involving this compound.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is an intermediate anion, which subsequently decomposes to produce light .

Aplicaciones Científicas De Investigación

Applications in Clinical Diagnostics

AMPPD's high sensitivity and broad dynamic range make it particularly valuable in clinical settings for detecting biomarkers associated with diseases. Key applications include:

- Immunoassays : Utilized in enzyme-linked immunosorbent assays (ELISAs) and Western blots to detect specific proteins or antibodies.

- Biomarker Detection : Employed for early diagnosis and monitoring of conditions such as cancer and infectious diseases by quantifying disease-related antigens in patient samples.

Table 1: Clinical Applications of this compound

| Application Type | Specific Use Case | Sensitivity Level |

|---|---|---|

| Immunoassays | Detection of antibodies | High |

| ELISA | Quantification of disease markers | Very High |

| Western Blotting | Visualization of specific proteins | High |

Research Applications

In research laboratories, this compound is instrumental in various experimental techniques:

- Western Blotting : Used to visualize proteins after separation by gel electrophoresis.

- Nucleic Acid Detection : Coupled with hybridization techniques to detect specific DNA or RNA sequences through ALP-conjugated probes.

Table 2: Research Applications of this compound

| Technique | Description | Application Area |

|---|---|---|

| Western Blotting | Protein detection and quantification | Molecular Biology |

| ELISA | Antigen/antibody detection | Immunology |

| Nucleic Acid Hybridization | Detection of specific nucleic acids | Genetics |

Environmental Monitoring

This compound's ability to detect low concentrations of pollutants makes it useful for environmental applications:

- Contaminant Detection : Used to quantify environmental toxins and pathogens, aiding in the monitoring of water quality and food safety.

Case Study 1: Clinical Diagnostics Using this compound

A study conducted by Hzymes Biotech demonstrated the effectiveness of this compound in detecting prostate-specific antigen (PSA) levels in blood samples. The results indicated that this compound could detect PSA at concentrations as low as 0.1 ng/mL, significantly enhancing early detection capabilities for prostate cancer .

Case Study 2: Environmental Monitoring

In another application, researchers utilized this compound to monitor levels of pesticides in agricultural runoff. The study found that this compound could reliably quantify pesticide concentrations down to 0.5 ppb, providing critical data for environmental health assessments .

Mecanismo De Acción

The mechanism of action of AMPPD involves the enzymatic cleavage of the phosphate group by alkaline phosphatase. This cleavage destabilizes the compound, leading to the formation of an intermediate anion. The anion decomposes, releasing energy in the form of light.

Comparación Con Compuestos Similares

Similar Compounds

Acridinium Ester: Another chemiluminescent compound used in immunoassays.

Luminol: A widely used chemiluminescent substrate for detecting horseradish peroxidase activity.

Uniqueness of AMPPD

This compound is unique due to its high sensitivity and stability. Unlike luminol, which requires horseradish peroxidase, this compound is directly cleaved by alkaline phosphatase, making it more suitable for certain types of assays .

Actividad Biológica

AMPPD (Adenosine 5'-Monophosphate Phosphate Dioxetane) is a chemiluminescent substrate widely utilized in biochemical assays, particularly those involving alkaline phosphatase (ALP). Its unique properties and biological activities have made it an essential tool in various research applications, including diagnostics and molecular biology.

This compound is a 1,2-dioxetane derivative that exhibits chemiluminescence when cleaved by ALP. This reaction results in the emission of light, which can be quantitatively measured. The chemical structure of this compound allows it to serve as a sensitive substrate for detecting enzymatic activity, making it valuable in both clinical and research settings.

The biological activity of this compound primarily revolves around its interaction with ALP. When this compound is hydrolyzed by ALP, it generates a highly reactive intermediate that decomposes to produce light. This reaction can be summarized as follows:

- Substrate Activation : this compound binds to ALP.

- Enzymatic Hydrolysis : The enzyme catalyzes the cleavage of this compound.

- Chemiluminescence Emission : The decomposition of the intermediate results in light emission.

This mechanism not only facilitates the detection of ALP activity but also enhances the sensitivity of assays compared to traditional colorimetric methods.

Applications in Research and Diagnostics

This compound's ability to produce a measurable light signal has led to its application in various fields:

- Clinical Diagnostics : Used in immunoassays for detecting biomarkers associated with diseases.

- Molecular Biology : Employed in techniques such as enzyme-linked immunosorbent assays (ELISAs) and chemiluminescent Western blots.

- Environmental Monitoring : Utilized for detecting alkaline phosphatase activity in soil and water samples, indicating microbial activity.

Case Studies

-

Detection of Hepatitis B Surface Antigen :

A study demonstrated the use of this compound in a chemiluminescent assay for detecting Hepatitis B surface antigen (HBsAg). The assay showed high sensitivity and specificity, outperforming traditional methods (Bi et al., 2019) . -

Alkaline Phosphatase Activity Measurement :

Research involving the application of this compound in measuring ALP activity highlighted its effectiveness in various biological samples, including serum and tissue extracts. The results indicated that this compound-based assays provided rapid and reliable quantification of ALP levels (Medi et al., 2023) .

Data Table: Comparison of this compound with Other Substrates

| Substrate | Enzyme Target | Sensitivity | Detection Method | Application Area |

|---|---|---|---|---|

| This compound | Alkaline Phosphatase | High | Chemiluminescence | Clinical Diagnostics |

| pNPP | Alkaline Phosphatase | Moderate | Colorimetric | Clinical Diagnostics |

| BCIP | Alkaline Phosphatase | Low | Colorimetric | Molecular Biology |

Propiedades

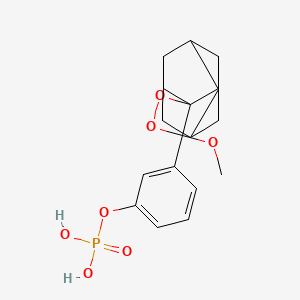

IUPAC Name |

[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIPYISRNJUPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924138 | |

| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122341-56-4 | |

| Record name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AMPPD generate chemiluminescence?

A1: this compound itself is not chemiluminescent. It requires dephosphorylation by ALP to initiate a chemically initiated electron exchange luminescence (CIEEL) process. This process involves the following steps:

- Light Emission: The excited m-MOB(-) then returns to its ground state, releasing energy as light at a wavelength of approximately 470 nm. [, , ]

Q2: How does the structure of this compound contribute to its chemiluminescence efficiency?

A2: The spiroadamantyl group in this compound plays a crucial role in its thermal stability, preventing premature decomposition before enzymatic triggering. [, ] Furthermore, the position of the methoxy group on the aromatic ring influences the energy levels of the excited state, impacting chemiluminescence efficiency. Theoretical studies suggest a complex interplay of conjugation, induction, and steric effects related to the electron donor position and its impact on efficiency. []

Q3: What are the advantages of using this compound in bioassays?

A3: this compound offers several advantages:

- High Sensitivity: this compound-based assays can detect extremely low quantities of ALP, enabling high sensitivity in immunoassays and other bioanalytical applications. [, , , ]

- Prolonged Signal Duration: The chemiluminescent signal generated by this compound can persist for an extended period, facilitating signal measurement and imaging. [, , ]

- Safety: As a non-radioactive alternative to radioactive probes, this compound offers a safer option for laboratory personnel and the environment. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C21H25O6P and a molecular weight of 404.4 g/mol.

Q5: How does this compound perform under different conditions?

A5: this compound demonstrates optimal performance under alkaline conditions. The pH significantly influences the rate of enzymatic dephosphorylation, and thus, the intensity and duration of the chemiluminescent signal. [, , ] Studies have shown that certain macromolecules, such as bovine serum albumin (BSA), can enhance this compound luminescence by providing a hydrophobic microenvironment that stabilizes the dephosphorylated emitter. [, ]

Q6: Can you explain the kinetics of this compound dephosphorylation by alkaline phosphatase?

A6: The kinetics of this compound dephosphorylation by ALP are influenced by factors such as pH, temperature, and substrate concentration. Studies have revealed that the turnover number of ALP, a measure of catalytic efficiency, is impacted by pH values below 9. This indicates a change in the rate-limiting step of the enzymatic dephosphorylation process under those conditions. []

Q7: What are the main applications of this compound in research and diagnostics?

A7: this compound finds extensive use in:

- Immunoassays: It serves as a highly sensitive detection reagent for ALP-labeled antibodies or antigens in various immunoassays, including ELISA (Enzyme-Linked Immunosorbent Assay) and CLEIA (Chemiluminescent Enzyme Immunoassay). [, , , , , , ]

- DNA detection: this compound-based chemiluminescence is employed in Southern blotting techniques to visualize DNA sequences on membranes. [, , , , ]

- Other Applications: Researchers are exploring this compound in developing novel biosensors and bioimaging techniques. [, ]

Q8: Have computational methods been used to study this compound and its derivatives?

A8: Yes, computational chemistry, particularly density functional theory (DFT) and multiconfigurational perturbation theory, has been instrumental in understanding the decomposition mechanism of this compound and its isomers. These studies provide insights into the electronic transitions involved in the CIEEL process and guide the design of new dioxetane-based chemiluminescent probes with improved properties. [, ]

Q9: How do structural modifications of this compound affect its activity?

A9: Modifications to the this compound structure can significantly impact its properties. For example, the addition of a chlorine atom to the adamantyl group, as seen in the derivative CSPD, leads to reduced aggregation and enhanced signal stability. [, ] Moreover, altering the position and nature of substituents on the aromatic ring can influence the chemiluminescence efficiency, spectral properties, and stability of the molecule. [, , ]

Q10: What analytical methods are used to characterize and quantify this compound?

A10: Various analytical techniques are employed to characterize this compound and its derivatives:

- Spectroscopy: UV-Vis spectroscopy helps determine its concentration and purity. Fluorescence spectroscopy is used to study the excited state dynamics of this compound and its emitter. [, ]

- Chromatography: High-performance liquid chromatography (HPLC) can be used to purify and analyze this compound and its reaction products. []

- Luminescence Measurements: Luminometers are essential for quantifying the chemiluminescent signal generated by this compound in various assays. [, , , ]

Q11: Are there any alternatives to this compound for chemiluminescent detection?

A11: Yes, several other chemiluminescent substrates for ALP exist, such as:

- CSPD: As mentioned earlier, CSPD (disodium 3-chloro-4-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1(3,7)]decan]-4-yl)phenyl phosphate) is a more stable this compound derivative with improved signal resolution. [, ]

- Firefly luciferin phosphate: This substrate utilizes firefly luciferase instead of ALP and offers high sensitivity for specific applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.